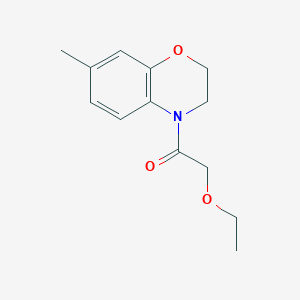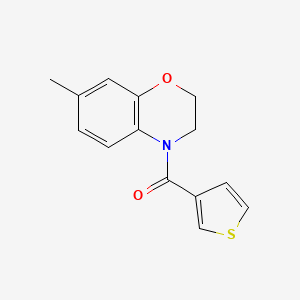
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone, also known as MBTM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone is not fully understood, but it is thought to act through multiple pathways. (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It also activates the Nrf2 pathway, which plays a role in antioxidant defense. Additionally, (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and physiological effects:
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, which can have a positive impact on overall health. Additionally, (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone has been shown to induce apoptosis in cancer cells, which can help to prevent the growth and spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone has several advantages for lab experiments, including its high yield synthesis method and potential therapeutic applications. However, there are also limitations to its use in lab experiments. (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone. One area of interest is its potential as a therapeutic agent for inflammatory diseases and cancer. Additionally, more research is needed to fully understand the mechanism of action of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone and its potential side effects. Future studies could also explore the use of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone in combination with other drugs or therapies to enhance its therapeutic effects.
Conclusion:
Overall, (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized, and it has been studied for its anti-inflammatory, antioxidant, and anticancer properties. While there are limitations to its use in lab experiments, there are several future directions for research on (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone that could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone involves the reaction of 2-aminothiophenol and 2-chloro-7-methyl-1,4-benzoxazine in the presence of a base. The resulting product is then treated with acetic anhydride to yield (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone. This synthesis method has been optimized and can be performed on a large scale to produce (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone in high yields.
Applications De Recherche Scientifique
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone has shown potential as a therapeutic agent in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells. Additionally, (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-10-2-3-12-13(8-10)17-6-5-15(12)14(16)11-4-7-18-9-11/h2-4,7-9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEZPDFPLUEABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCO2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

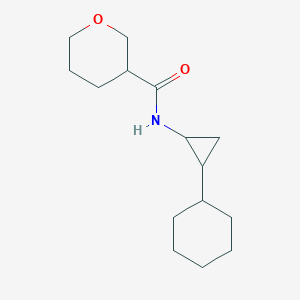
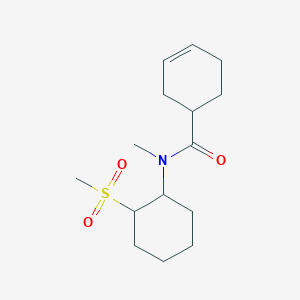



![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7592646.png)
![3-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile](/img/structure/B7592648.png)
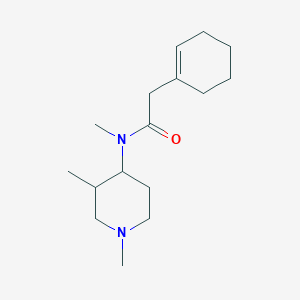
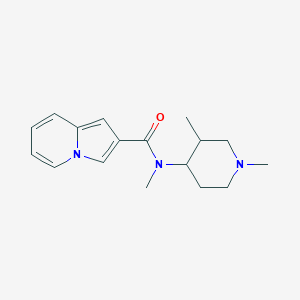
![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2-thiophen-2-ylpropan-1-one](/img/structure/B7592665.png)

![2,3-Dihydro-1-benzofuran-3-yl(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B7592685.png)
